N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide
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Overview
Description
N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide is a chemical compound that belongs to the class of cyclohexylamines It is characterized by the presence of an ethyl group, a methylamino group, and an acetamide group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide typically involves the reaction of cyclohexylamine with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic media and elevated temperatures.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction conditions often involve anhydrous solvents and controlled temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.
Scientific Research Applications
N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as an analgesic or anesthetic agent.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Methylcyclohexylamine: This compound is similar in structure but lacks the ethyl and acetamide groups.
N,N-Dimethylcyclohexylamine: This compound has two methyl groups attached to the nitrogen atom instead of an ethyl and a methylamino group.
Cyclohexylamine: This compound is the simplest form, with only a cyclohexane ring and an amino group.
Uniqueness
N-Ethyl-N-(2-methylamino-cyclohexyl)-acetamide is unique due to the presence of both an ethyl group and an acetamide group, which confer specific chemical and biological properties. These functional groups may enhance its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-ethyl-N-[2-(methylamino)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-4-13(9(2)14)11-8-6-5-7-10(11)12-3/h10-12H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKNUUCDYWKURP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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